An In-Depth Technical Guide to Lactic Anhydride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Lactic Anhydride for Researchers and Drug Development Professionals
An authoritative overview of the chemical structure, properties, synthesis, and applications of lactic anhydride (B1165640), a key building block in polymer chemistry and drug delivery systems.
Lactic anhydride, systematically known as 2-hydroxypropanoyl 2-hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the chemical formula C6H10O5 and a molecular weight of 162.14 g/mol , this compound serves as a significant precursor in the synthesis of biodegradable polymers, most notably polylactic acid (PLA), and holds considerable potential in the development of advanced drug delivery systems.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and applications relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Lactic anhydride is characterized by an anhydride linkage connecting two lactic acid moieties. The presence of two stereocenters, one in each lactic acid unit, means that lactic anhydride can exist in several stereoisomeric forms (L,L-, D,D-, L,D-, and the racemic mixture). The IUPAC name for this compound is 2-hydroxypropanoyl 2-hydroxypropanoate.
Key Identifiers:
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CAS Number: 97-73-4
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Molecular Formula: C6H10O5
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Molecular Weight: 162.14 g/mol
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Synonyms: Propanoic acid, 2-hydroxy-, anhydride; 2-hydroxypropanoic anhydride; Lactic acid anhydride.
The structure of lactic anhydride can be represented by the following diagram:
Caption: Chemical structure of lactic anhydride.
Physicochemical Properties
A summary of the key physical and chemical properties of lactic anhydride is presented in the table below. It is important to note that some of these properties may vary depending on the stereoisomeric form of the molecule.
| Property | Value | Reference |
| Molecular Formula | C6H10O5 | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | Colorless to yellow, odorless syrupy liquid | [2] |
| Boiling Point | 125-128 °C at 33 Torr | [3] |
| Density | 1.308 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in water | [2] |
| InChI | 1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3 | [3] |
| SMILES | CC(C(=O)OC(=O)C(C)O)O | [3] |
Reactivity and Stability
Lactic anhydride is a reactive molecule due to the presence of the anhydride functional group. It is susceptible to hydrolysis, reacting with water to form two molecules of lactic acid. This reactivity makes it a useful acylating agent. Lactic anhydride is less electrophilic than acyl chlorides but undergoes similar nucleophilic acyl substitution reactions. When heated at atmospheric pressure, lactic acid can partially convert to lactic anhydride, but it cannot be distilled without decomposition.[2]
Spectroscopic Data
The structural identification of lactic anhydride is supported by various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of lactic anhydride shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for anhydrides involve the cleavage of the C-O bond of the anhydride group, leading to the formation of acylium ions.
Infrared (IR) Spectroscopy
The IR spectrum of a non-cyclic saturated anhydride like lactic anhydride is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching vibrations.[2]
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Asymmetric C=O stretch: Typically observed around 1820 cm⁻¹ (strong).
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Symmetric C=O stretch: Typically observed around 1750 cm⁻¹ (strong).
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C-O stretch: A strong absorption is also expected in the 1300-1000 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The protons on the alpha-carbon (adjacent to the carbonyl group) are expected to resonate in the range of 2.0-2.5 ppm. The methyl protons would appear further upfield.
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¹³C NMR: The carbonyl carbons of the anhydride group are typically observed in the range of 160-180 ppm.
Experimental Protocols: Synthesis of Lactic Anhydride
The synthesis of lactic anhydride can be achieved through the dehydration of lactic acid. One common method involves the use of a dehydrating agent. While a specific, detailed protocol for the direct synthesis of lactic anhydride is not widely published, a general approach involves the reaction of a carboxylic acid with an acid chloride in the presence of a base, or by heating the carboxylic acid with a strong dehydrating agent. A more controlled synthesis of a related compound, 2-hydroxypropanoyl chloride, involves the use of protecting groups to prevent side reactions with the hydroxyl group.[5]
A plausible synthetic workflow for producing lactic anhydride could involve the following steps:
Caption: A potential synthetic workflow for lactic anhydride.
Applications in Drug Development
Lactic anhydride is a crucial intermediate in the production of polylactic acid (PLA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), which are widely used in drug delivery systems.[6][7][8] These biodegradable polymers can be formulated into various drug delivery vehicles, including microparticles, nanoparticles, and implants, to achieve controlled and sustained release of therapeutic agents.[9][10]
The use of PLA and PLGA in drug delivery is approved by the FDA for various applications.[6] The properties of these polymers, such as their degradation rate and drug release profile, can be tailored by adjusting the ratio of lactic acid to other monomers, the polymer's molecular weight, and its crystallinity.[11]
Role in Controlled Release
Polyanhydrides, in general, are surface-eroding polymers, which allows for a more predictable and controlled release of the encapsulated drug compared to bulk-eroding polymers. While much of the literature focuses on PLA and PLGA, the anhydride linkage in lactic anhydride itself is susceptible to hydrolysis, a key property for biodegradable polymers used in drug delivery. The direct incorporation of lactic anhydride into polymer backbones could offer a way to fine-tune the degradation and release kinetics of drug delivery systems.
Signaling Pathways
There is currently no scientific evidence to suggest that lactic anhydride is directly involved in biological signaling pathways. While the lactate (B86563) anion is recognized as a signaling molecule with diverse roles in metabolism and cellular communication, lactic anhydride, being a reactive and non-physiological molecule, is not known to act as a signaling entity.[11][12][13][14] Its significance in a biological context is primarily as a building block for biocompatible and biodegradable materials.
Conclusion
Lactic anhydride is a valuable chemical intermediate with a well-defined structure and a range of interesting properties. Its primary importance lies in its role as a monomer for the synthesis of biodegradable polymers like PLA, which have significant applications in the pharmaceutical industry, particularly in the field of controlled drug delivery. While detailed experimental protocols and comprehensive spectral data for lactic anhydride itself are not as readily available as for its polymeric derivatives, its fundamental chemistry provides a strong basis for its application in the development of novel biomaterials and drug delivery platforms. Further research into the direct use of lactic anhydride in polymer synthesis could unveil new avenues for creating advanced and highly tunable drug delivery systems.
References
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. brainly.com [brainly.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges [nanomedicine-rj.com]
- 6. 39 Several steps are involved in the synthesis of 2-hydroxypropanoic acid.. [askfilo.com]
- 7. youtube.com [youtube.com]
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- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chem.libretexts.org [chem.libretexts.org]
